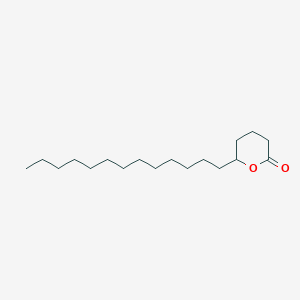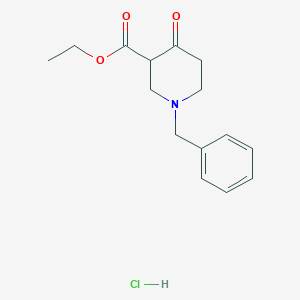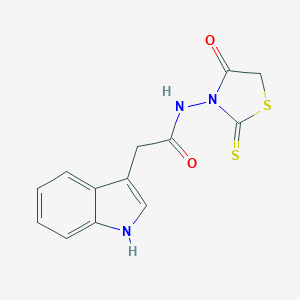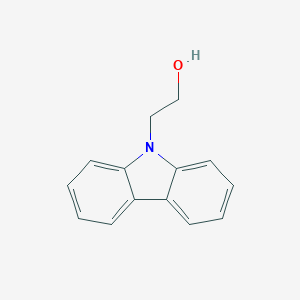
Oligomycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oligomycin B, also known by its CAS number 11050-94-5, is a chemical compound with the molecular formula C45H72O12 and a molecular weight of 805 g/mol. This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific research applications.
作用机制
Target of Action
Oligomycin B, also known as Einecs 234-275-5 or EINECS 234-275-5, primarily targets the ATP synthase . ATP synthase is an enzyme that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . This enzyme plays a crucial role in energy production within cells .
Mode of Action
This compound inhibits ATP synthase by blocking its proton channel, known as the F O subunit . This subunit is necessary for oxidative phosphorylation of ADP to ATP, which is the process of energy production . The inhibition of ATP synthesis by this compound significantly reduces electron flow through the electron transport chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting ATP synthase, this compound disrupts the process of ATP production, which is a key step in this pathway .
Result of Action
The inhibition of ATP synthesis by this compound leads to a decrease in cellular ATP levels . This can result in energy stress within cells and potentially disrupt various cellular processes that depend on ATP . In some cases, this can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ATP synthase may affect the efficacy of this compound . Additionally, changes in the cellular environment, such as pH or ion concentrations, could potentially impact the stability and action of this compound.
生化分析
Biochemical Properties
Oligomycin B plays a crucial role in biochemical reactions, primarily through its interaction with ATP synthase . ATP synthase is a complex, multi-subunit protein structure that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . This compound inhibits ATP synthase by blocking its proton channel, which is necessary for oxidative phosphorylation of ADP to ATP .
Cellular Effects
The effects of this compound on cells are profound. It has been found to make cells more susceptible to cell death and can lead to a switch in the death mode from apoptosis to necrosis . In cancer cells, this compound has been observed to modulate ATP synthase inhibition, leading to dynamic changes in ATP production . This modulation can significantly impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with ATP synthase . It binds to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This binding position explains the inhibitory effect on ATP synthesis . The carboxyl side chain of Glu59, which is essential for proton translocation, forms an H-bond with this compound via a bridging water molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in SW480 colon cancer cells, this compound modulated ATP synthase inhibition led to dynamic changes in ATP levels
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that administering Oligomycin can result in very high levels of lactate accumulating in the blood and urine . This suggests that the effects of this compound could vary with different dosages and could potentially lead to toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway . The inhibition of ATP synthase by this compound can significantly reduce electron flow through the electron transport chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its interaction with ATP synthase
Subcellular Localization
This compound is known to interact with ATP synthase, which is located in the mitochondria . Therefore, it can be inferred that this compound may also be localized in the mitochondria. More detailed studies are needed to confirm this and to understand any effects on its activity or function due to its subcellular localization.
化学反应分析
Oligomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Oligomycin B is a versatile compound used in various scientific research applications. Its unique properties enable it to be utilized for diverse purposes, making it an invaluable tool for scientists in fields ranging from medicine to materials science. Some of the key applications include:
Antimicrobial Properties: this compound exhibits broad-spectrum antimicrobial activity against various bacteria, fungi, and parasites.
Cancer Research: The compound has been studied for its potential to induce cell death in cancer cells, making it a promising candidate for cancer treatment research.
Neurodegenerative Diseases:
相似化合物的比较
Oligomycin B can be compared with other similar compounds that exhibit antimicrobial and therapeutic properties. Some of the similar compounds include:
Oligomycin A: Known for its ability to inhibit mitochondrial ATP synthesis, similar to this compound.
Bafilomycin A1: Another compound that targets mitochondrial function and has been studied for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in scientific research. Its broad-spectrum antimicrobial activity and potential therapeutic applications make it a valuable compound for further study and development.
属性
CAS 编号 |
11050-94-5 |
|---|---|
分子式 |
C45H72O12 |
分子量 |
805.0 g/mol |
IUPAC 名称 |
(14S,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38?,40?,41?,42?,44-,45-/m0/s1 |
InChI 键 |
QPRQJOHKNJIMGN-RUJZQUSISA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
手性 SMILES |
CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
规范 SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
外观 |
White Lyophilisate |
Key on ui other cas no. |
11050-94-5 |
Pictograms |
Irritant |
同义词 |
(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


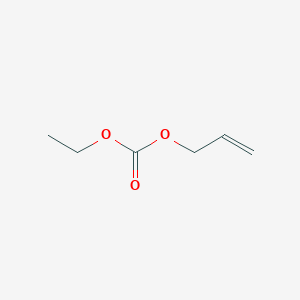
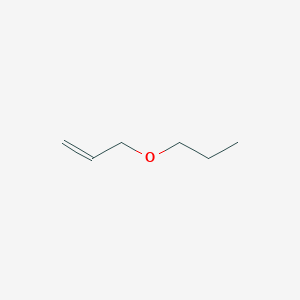
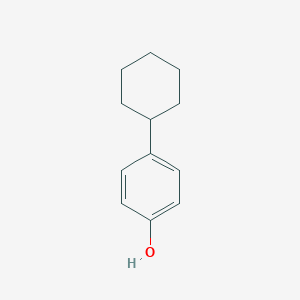
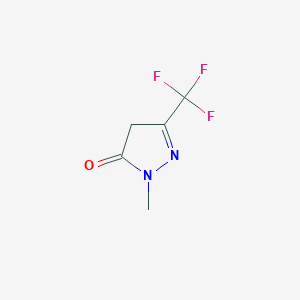
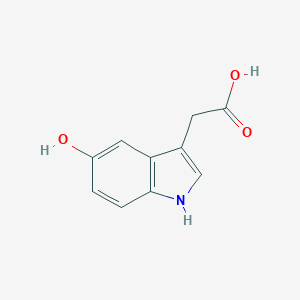
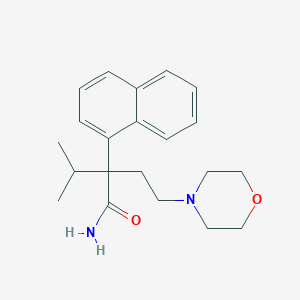
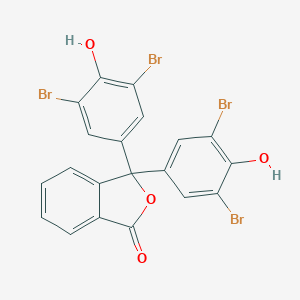
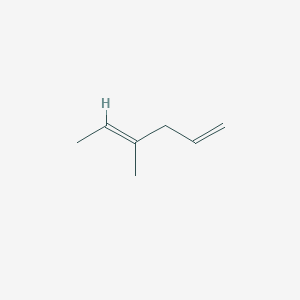
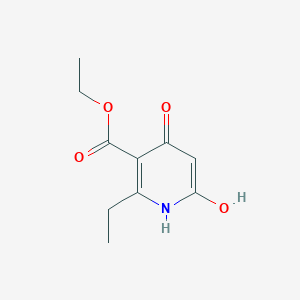
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
